2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]-
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Overview
Description
2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]- is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a pyridinone ring substituted with a 4-bromophenyl group and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]- typically involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyridinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyridinone, 1-[2-(4-chlorophenyl)-2-oxoethyl]-
- 2(1H)-Pyridinone, 1-[2-(4-fluorophenyl)-2-oxoethyl]-
- 2(1H)-Pyridinone, 1-[2-(4-methylphenyl)-2-oxoethyl]-
Uniqueness
2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]- is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different substituents. The bromine atom can participate in halogen bonding and other interactions that are not possible with other substituents .
Properties
CAS No. |
955-95-3 |
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Molecular Formula |
C13H10BrNO2 |
Molecular Weight |
292.13 g/mol |
IUPAC Name |
1-[2-(4-bromophenyl)-2-oxoethyl]pyridin-2-one |
InChI |
InChI=1S/C13H10BrNO2/c14-11-6-4-10(5-7-11)12(16)9-15-8-2-1-3-13(15)17/h1-8H,9H2 |
InChI Key |
JNLJEPPGHXMTPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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